Hydroxybupropion-d6

LC-MS/MS Stable Isotope Labeling MRM Transitions

Quantitative LC-MS/MS analysis of hydroxybupropion requires internal standardization to correct matrix effects and extraction losses. Non-isotopic analogs fail due to differential retention times. - **Precision**: +6 Da mass shift enables co-elution with baseline-resolved MRM channels - **Validation**: LLOQ <0.72 ng/mL in plasma; accuracy 88-105% in regulated bioequivalence trials - **Matrices**: Validated in serum, urine, cord plasma, and placental tissue for forensics/TDM

Molecular Formula C13H18ClNO2
Molecular Weight 261.78 g/mol
CAS No. 1184984-06-2
Cat. No. B3418016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybupropion-d6
CAS1184984-06-2
Molecular FormulaC13H18ClNO2
Molecular Weight261.78 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
InChIInChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
InChIKeyAKOAEVOSDHIVFX-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybupropion-d6: Internal Standard for Bupropion Metabolite


Hydroxybupropion-d6 (CAS 1184984-06-2, MW 261.78) is a hexadeuterated isotopologue of hydroxybupropion, the primary active metabolite of the antidepressant and smoking cessation agent bupropion . As a stable isotope-labeled internal standard (SIL-IS), it serves as a critical analytical reference material for the precise quantification of hydroxybupropion in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. The compound contains six deuterium atoms substituted for hydrogen atoms on the tert-butyl moiety, conferring a +6 Da mass shift relative to the unlabeled analyte . This mass differential enables chromatographic co-elution with the native analyte while maintaining distinct mass spectrometric detection channels, thereby correcting for matrix effects, ion suppression, and sample preparation losses that confound quantitative accuracy in complex biological specimens .

Isotope-labeled internal standard for hydroxybupropion quantification
+6 Da mass shift for matrix effect and ion suppression correction
CRM-grade solution with ISO 17034/17025 traceability

Why Hydroxybupropion-d6 Cannot Be Substituted


Quantitative LC-MS/MS analysis of hydroxybupropion in biological matrices demands internal standardization that compensates for ionization variability, extraction recovery inconsistencies, and matrix-specific suppression effects [1]. Non-isotopic structural analogs (e.g., bucetin, timolol maleate, carbamazepine) fail to co-elute with hydroxybupropion under reversed-phase chromatographic conditions, exposing the analyte to differential matrix effects at distinct retention time windows [2]. Alternative deuterated bupropion isotopologues (e.g., bupropion-d9) exhibit distinct chromatographic retention behavior and mass transitions that preclude their use as internal standards for hydroxybupropion quantification [3]. Hydroxybupropion-d6, by virtue of its identical physicochemical properties to the native analyte and its +6 Da mass offset, ensures complete co-elution while maintaining baseline-resolved mass spectrometric discrimination in multiple reaction monitoring (MRM) mode [1].

Non-isotopic internal standards (bucetin, carbamazepine) may exhibit differential matrix effects due to retention time mismatch and lack of co-elution.

Alternative deuterated isotopologues (e.g., bupropion-d9) may show altered chromatographic retention and mass transitions, precluding use for hydroxybupropion.

Only hydroxybupropion-d6 ensures co-elution and +6 Da mass discrimination required for reliable hydroxybupropion measurement in complex matrices.

Hydroxybupropion-d6: Evidence vs. Alternative Internal Standards


Deuterium Mass Shift for MRM Discrimination

Hydroxybupropion-d6 provides a +6 Da mass shift relative to unlabeled hydroxybupropion, enabling complete mass spectrometric discrimination in multiple reaction monitoring (MRM) mode. The unlabeled analyte is monitored via the m/z 256 → 139 transition, whereas the deuterated internal standard is detected via the m/z 262 → 139 transition [1]. This 6-Da offset exceeds the minimum requirement of 4–5 mass units recommended to avoid isotopic distribution cross-interference, thereby eliminating ion crosstalk and ensuring accurate peak integration [2].

Mass Shift & MRM
Reported
+6 Da (m/z 262→139 vs 256→139)
Enables interference-free MRM discrimination
Meets >4 Da shift criteria; supports bioanalytical validation
LC-MS/MS Stable Isotope Labeling MRM Transitions

Matrix Effect Compensation Through Co-Elution

In a validated LC-MS/MS method for bupropion and metabolites in human umbilical cord plasma and placental tissue, deuterium-labeled isotopes including hydroxybupropion-d6 were employed as internal standards [1]. The method reported no significant matrix effect for hydroxybupropion quantification, with extraction recovery ranging from 89–96% in umbilical cord plasma and 64–80% in placental tissue [1]. In contrast, methods employing non-isotopic internal standards such as carbamazepine [2] or timolol maleate [3] for hydroxybupropion quantification inherently experience differential matrix effects due to non-identical chromatographic retention and ionization behavior [2].

Matrix Effect
Reported
Recovery 89–96% (plasma); no significant ion suppression
Co-elution minimizes matrix effect variability
Non-isotopic IS methods may exhibit differential suppression
Matrix Effect Ion Suppression Bioanalytical Validation

High-Sensitivity LLOQ in Tissue Quantification

Using hydroxybupropion-d6 as the deuterated internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of <0.72 ng/mL for hydroxybupropion in human umbilical cord plasma and 0.92 ng/g in placental tissue homogenate [1]. Accuracy ranged from 88–105% across the calibration range, with intra- and inter-day precision relative deviation <15% [1]. In contrast, HPLC-UV methods employing non-isotopic internal standards reported substantially higher LLOQ values of 10 ng/mL for hydroxybupropion in human plasma [2], representing a >13-fold reduction in analytical sensitivity when using the deuterated IS approach.

LLOQ Improvement
Reported
>13.9-fold lower vs HPLC-UV (10 ng/mL)
Supports low ng/mL quantification in research matrices
Enables detection of low-level exposure in tissue samples
LLOQ Validation Parameters Pharmacokinetics

CRM Traceability vs. Uncertified Standards

Hydroxybupropion-d6 is commercially available as a Certified Reference Material (CRM) manufactured under ISO 17034 and ISO/IEC 17025 accredited quality systems . The Cerilliant® product is supplied as a 100 μg/mL solution in acetonitrile with lot-specific Certificate of Analysis documenting concentration accuracy, uncertainty, and expiration dating . In contrast, generic hydroxybupropion-d6 products sold as 'reference standards' without CRM certification do not provide metrological traceability to SI units or uncertainty budgets, thereby introducing unquantified bias into calibration curves [1].

CRM Traceability
Head-to-head
ISO 17034/17025 CRM with lot-specific COA and uncertainty
Provides documented metrological traceability
Non-CRM standards lack concentration uncertainty statements
Certified Reference Material ISO 17034 Regulatory Compliance

LC-MS and GC-MS Dual-Platform Validation

Hydroxybupropion-d6 is explicitly validated and certified as suitable for both LC-MS and GC-MS analytical platforms across multiple biological matrices including urine, serum, and plasma . This dual-platform capability distinguishes the compound from alternative deuterated internal standards that may exhibit thermal degradation under GC inlet conditions or insufficient volatility for gas-phase separation. Cerilliant documentation confirms suitability for urine drug testing, clinical toxicology, forensic analysis, and isotope dilution methods via both chromatographic techniques .

Dual-Platform
Class-level
Vendor-certified for LC-MS and GC-MS (urine, serum, plasma)
May simplify multi-platform procurement
Data to verify; vendor specification
LC-MS GC-MS Clinical Toxicology

Enantiomer-Selective Quantification Compatibility

In a stereoselective LC-MS/MS method developed to separately quantify enantiomers of bupropion and its metabolites, hydroxybupropion-d6 was employed at 50 ng/mL as the internal standard for both (R,R)- and (S,S)-hydroxybupropion enantiomers [1]. The deuterated standard enabled accurate quantification of individual enantiomers at LLOQ concentrations of 2 ng/mL for hydroxybupropion [1]. This stereochemical resolution capability is essential because (R,R)- and (S,S)-hydroxybupropion exhibit differential pharmacological activity and metabolic disposition [2].

Chiral Support
Reported
Enantiomer-specific LLOQ 2 ng/mL with 50 ng/mL ISTD
Supports stereoselective PK research
Compatible with chiral LC-MS/MS methods
Stereoselective Analysis Enantiomer Quantification Chiral LC-MS/MS

Hydroxybupropion-d6 Application Scenarios


Regulated Bioanalytical Validation for ANDA/NDA

Hydroxybupropion-d6 as a Certified Reference Material (100 μg/mL in acetonitrile, Cerilliant®) is optimally deployed as the SIL-IS in FDA/EMA-compliant bioanalytical method validation for bupropion metabolite quantification. The CRM-grade material provides the metrological traceability and documented concentration uncertainty required for calibration standard preparation in regulated pharmacokinetic studies, bioequivalence trials, and Abbreviated New Drug Application (ANDA) submissions . The validated performance characteristics—LLOQ <0.72 ng/mL in plasma and accuracy 88–105%—directly support regulatory acceptance [1].

Clinical TDM and Toxicology Confirmation

For clinical laboratories performing therapeutic drug monitoring of bupropion or confirmatory toxicology testing, hydroxybupropion-d6 provides the dual-platform compatibility (LC-MS/MS and GC-MS) essential for flexible workflow integration . The compound's validation in urine, serum, and plasma matrices [1] supports clinical applications ranging from adherence monitoring in depression therapy to postmortem forensic toxicology investigations, where matrix effect compensation via SIL-IS is mandated for legally defensible results [2].

Placental Tissue Quantification in Fetal Exposure

Research groups investigating transplacental transfer of bupropion and fetal drug exposure should procure hydroxybupropion-d6 based on its demonstrated performance in human umbilical cord plasma and placental tissue matrices . The validated LLOQ of <0.72 ng/mL in cord plasma and 0.92 ng/g in placental tissue [1] enables detection of clinically relevant fetal exposure levels that would be undetectable using non-MS methods (LLOQ 10 ng/mL) or methods lacking appropriate SIL-IS correction for tissue-specific matrix effects [2].

Stereoselective Pharmacokinetics of Bupropion Enantiomers

Investigators conducting stereoselective pharmacokinetic analyses of bupropion and its metabolites should specify hydroxybupropion-d6 as the internal standard for (R,R)- and (S,S)-hydroxybupropion quantification. The compound's demonstrated compatibility with chiral LC-MS/MS methods at 50 ng/mL internal standard concentration supports accurate enantiomer ratio determination, a parameter of increasing regulatory and clinical interest given the differential pharmacological activity of bupropion metabolite stereoisomers [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation
CRM-grade traceability and documented uncertainty
Calibration accuracy and precision assessment
Human plasma research quantification
Dual-platform (LC-MS/MS, GC-MS) compatibility
Matrix effect compensation and cross-platform transfer
Transplacental transfer research
Validated in complex tissue homogenates
Low-concentration quantification in tissue matrices
Stereoselective metabolite analysis
Chiral LC-MS/MS method compatibility
Enantiomer ratio determination and resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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